molecular formula C20H22FN5O2 B2977526 3-(4-fluorophenyl)-1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2034228-86-7

3-(4-fluorophenyl)-1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2977526
CAS No.: 2034228-86-7
M. Wt: 383.427
InChI Key: QWAVZQUMBLDEDG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by two pyrazole rings. The first pyrazole (at position 5) is substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The carboxamide group bridges to a second pyrazole ring, which is substituted at position 1 with a tetrahydro-2H-pyran-2-ylmethyl moiety. The tetrahydro-2H-pyran group may enhance solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-25-19(10-18(24-25)14-5-7-15(21)8-6-14)20(27)23-16-11-22-26(12-16)13-17-4-2-3-9-28-17/h5-8,10-12,17H,2-4,9,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAVZQUMBLDEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CN(N=C3)CC4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN5O2C_{19}H_{22}FN_5O_2, and it features distinct functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl moiety is significant for its interaction with biological targets, while the tetrahydro-2H-pyran component may enhance solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that similar pyrazole derivatives exhibit potent antimicrobial properties. For example, compounds in the same class have been shown to be effective against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) . The SAR analysis revealed that specific substitutions on the pyrazole ring significantly influence antimicrobial potency, with certain functional groups enhancing efficacy against bacterial strains.

Antitumor Properties

The compound's potential as an antitumor agent has been explored in various preclinical studies. Analogous pyrazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The observed IC50 values in these studies ranged from 1.61 µg/mL to 1.98 µg/mL, indicating promising antitumor activity . The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the pyrazole core interacts with specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to identify key pharmacophoric features that contribute to the biological activity of pyrazole derivatives. The following table summarizes findings from various studies:

Compound ModificationEffect on ActivityReference
N-(methylsulfonyl) substitutionEssential for potency against Mtb
Electron-donating groupsIncreased cytotoxicity
Replacement of carbonyl groupSignificant decrease in activity

Case Studies

  • Anti-Tuberculosis Activity : In a study analyzing a series of pyrazole derivatives, the compound exhibited bactericidal activity against replicating Mtb, with a minimum inhibitory concentration (MIC) significantly lower than 50 µM, demonstrating its potential as a therapeutic agent against tuberculosis .
  • Anticancer Efficacy : A series of synthesized analogs were evaluated for their anticancer properties, revealing that modifications to the pyrazole core led to enhanced selectivity and potency against various cancer cell lines. Notably, compounds with a 4-fluorophenyl group showed improved efficacy compared to their non-fluorinated counterparts .

Comparison with Similar Compounds

Core Pyrazole Modifications

  • N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(Cyclohexylmethyl)-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxamide () Key Differences: Replaces the tetrahydro-2H-pyran group with a cyclohexylmethyl substituent. The absence of an oxygen atom in the cyclohexyl ring may also diminish hydrogen-bonding interactions with biological targets .
  • 1-[(2,4-Dichlorophenyl)Methyl]-N-(4-Fluorobenzenesulfonyl)-3-Methyl-1H-Pyrazole-5-Carboxamide ()

    • Key Differences : Features a 4-fluorobenzenesulfonyl group instead of the tetrahydro-2H-pyran-linked pyrazole.
    • Impact : The sulfonyl group introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce bioavailability due to increased polarity .

Substituent Variations

  • 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide () Key Differences: Contains a chlorophenyl group and a pyridylmethyl substituent. The pyridyl group may enhance solubility via protonation at physiological pH .
  • N-[1-(4-Fluorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl]-1-Methyl-1H-Pyrazole-5-Carboxamide ()

    • Key Differences : Substitutes the tetrahydro-2H-pyran group with a 4-fluorobenzyl moiety.
    • Impact : The benzyl group increases aromaticity, possibly enhancing π-π stacking interactions but reducing conformational flexibility compared to the tetrahydro-2H-pyran system .

Physicochemical and Pharmacokinetic Properties

Compound (Reference) Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound 399.42 2.8 0.12 Tetrahydro-2H-pyran, 4-fluorophenyl
Compound 416.47 3.5 0.05 Cyclohexylmethyl, 4-fluorophenyl
Compound 423.34 2.1 0.20 4-Fluorobenzenesulfonyl
Compound 445.31 4.2 0.03 Chlorophenyl, pyridylmethyl
Compound 327.36 2.3 0.15 4-Fluorobenzyl, dimethylpyrazole

Notes:

  • The target compound exhibits intermediate lipophilicity (LogP 2.8), balancing solubility and membrane permeability.
  • The tetrahydro-2H-pyran group contributes to higher solubility compared to cyclohexylmethyl () and chlorophenyl () analogues.

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